

Technical Guide: Resorufin Beta-D-Cellobioside

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Compound of Interest

Compound Name: *Resorufin beta-D-cellobioside*

CAS No.: 1000404-48-7

Cat. No.: B1412423

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Executive Summary

Resorufin

-D-cellobioside (Res-CB) is a high-sensitivity, long-wavelength fluorogenic substrate designed for the quantification of cellulase activity (specifically endo-1,4-

-glucanase and cellobiohydrolase).[1] Unlike traditional coumarin-based substrates (e.g., MUC), Res-CB releases resorufin, a fluorophore with a high extinction coefficient and red-shifted emission (

nm). This spectral profile significantly reduces interference from autofluorescence in complex biological matrices such as plant lysates or fungal fermentation broths, making it the gold standard for high-throughput screening (HTS) in biofuel development and agricultural biotechnology.

Chemical Identity & Technical Specifications

The following data consolidates physicochemical properties essential for assay development.

Property	Specification
Chemical Name	Resorufin -D-cellobioside
IUPAC Name	7-[(4-O- -D-Glucopyranosyl- -D-glucopyranosyl)oxy]-3H-phenoxazin-3-one
CAS Number	1000404-48-7
Molecular Formula	
Molecular Weight	537.47 g/mol
Excitation Max	571 nm
Emission Max	585 nm (Red/Pink fluorescence)
Solubility	Soluble in DMSO; sparingly soluble in water (stock solution in DMSO recommended)
pKa (Fluorophore)	~5.8 – 6.0 (Resorufin)
Appearance	Orange to Brown powder

Mechanism of Action

The utility of Res-CB relies on the specific hydrolysis of the

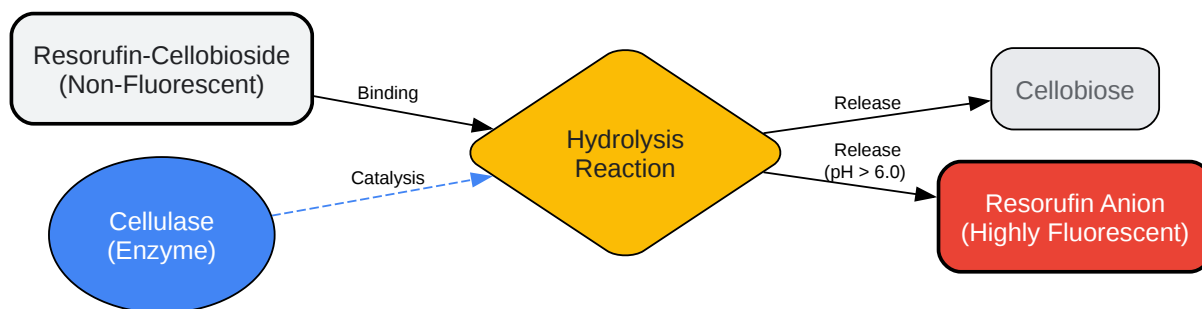
-1,4-glycosidic bond linking the cellobiose moiety to the phenoxazinone core.

The Hydrolytic Pathway

- **Quenched State:** In its conjugated form, the electron system of the resorufin core is locked, rendering the molecule non-fluorescent (or weakly fluorescent).
- **Enzymatic Cleavage:** Cellulases (e.g., from *Trichoderma reesei* or *Aspergillus niger*) recognize the cellobiose unit.
- **Signal Release:** Hydrolysis releases free cellobiose and free Resorufin.

- pH Activation: Free Resorufin exhibits pH-dependent fluorescence. It is maximally fluorescent in its anionic form (pH > 6.0).

Pathway Visualization



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Figure 1: Enzymatic hydrolysis mechanism. The enzyme cleaves the glycosidic bond, liberating the highly fluorescent resorufin anion.

Validated Experimental Protocol

This protocol is designed for a 96-well microplate format.^{[2][3]} It utilizes a "Stop and Read" method to ensure maximum sensitivity by adjusting the pH to the optimal range for resorufin fluorescence.

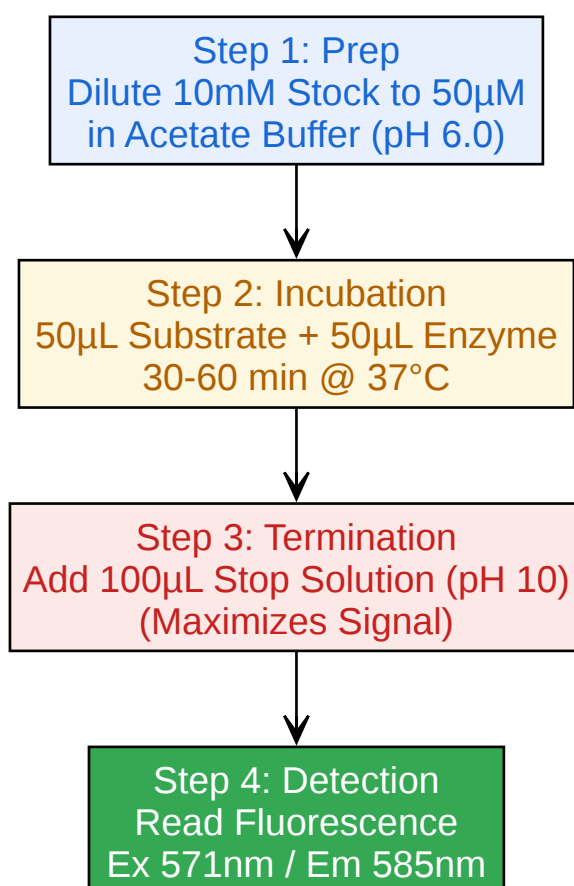
Reagents Required^{[5][6][7][8][9]}

- Substrate Stock: 10 mM Res-CB in anhydrous DMSO (Store at -20°C, protected from light).
- Reaction Buffer: 50 mM Sodium Acetate, pH 5.0 – 6.0 (Optimized for enzyme activity).
- Stop Solution: 1 M Glycine-NaOH, pH 10.0 (or 0.2 M Sodium Carbonate).
- Enzyme Sample: Diluted in Reaction Buffer.

Step-by-Step Workflow

- Preparation: Dilute the 10 mM Substrate Stock to 50–100 μ M working concentration using the Reaction Buffer.
- Plating: Add 50 μ L of Enzyme Sample to the test wells. Include a "No Enzyme" control (buffer only).
- Initiation: Add 50 μ L of the Working Substrate Solution to each well.
- Incubation: Incubate at the enzyme's optimal temperature (typically 37°C – 50°C) for 30–60 minutes in the dark.
- Termination: Add 100 μ L of Stop Solution to all wells. This raises the pH to >9.0, stopping the reaction and maximizing resorufin fluorescence.
- Measurement: Read fluorescence at Ex 571 nm / Em 585 nm.

Workflow Diagram



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Figure 2: Standardized "Stop and Read" assay workflow for high-throughput screening.

Critical Analysis & Troubleshooting (Expertise Pillar)

The pH Trap (pKa Awareness)

Resorufin has a pKa of approximately 5.8.[1][4]

- **The Risk:** Many cellulases function optimally at acidic pH (4.5–5.0). At this pH, free resorufin is largely protonated and non-fluorescent.
- **The Solution:** Do not attempt continuous kinetic reads at acidic pH unless sensitivity is secondary. Always use the "Stop and Read" method with a high pH buffer (pH > 8.8) to deprotonate the resorufin, ensuring you measure the total accumulated product with maximum quantum yield.

Inner Filter Effect

Resorufin is intensely colored. At high concentrations (>20 μM of product), it can self-quench or absorb excitation light.

- **Validation:** Perform a standard curve of free Resorufin (0 to 10 μM) in the final assay buffer matrix to ensure linearity. If the curve plateaus, dilute your enzyme or reduce incubation time.

Substrate Stability

Res-CB is susceptible to spontaneous hydrolysis if stored in aqueous buffers.

- **Protocol:** Always prepare the working solution fresh from the DMSO stock. Discard unused aqueous working solutions daily.

References

- Coleman, H. D., et al. (2007). "A long-wavelength fluorescent substrate for continuous fluorometric determination of cellulase activity: resorufin-beta-D-cellobioside." Analytical

Biochemistry, 371(2), 146-153. [[Link](#)]

- PubChem.Compound Summary: **Resorufin beta-D-cellobioside**. [[Link](#)][5]

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